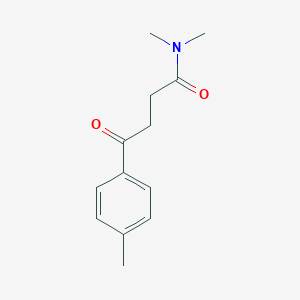

N,N-Dimethyl-4-oxo-4-(p-tolyl)butanamide

Descripción

N,N-Dimethyl-4-oxo-4-(p-tolyl)butanamide (CAS 402470-91-1) is a synthetic organic compound characterized by a butanamide backbone substituted with a p-tolyl (4-methylphenyl) group at the 4-oxo position and dimethylamino groups at the terminal nitrogen. Its molecular formula is C₁₃H₁₇NO₂, with a molecular weight of 219.1259 g/mol . This compound is primarily recognized as a process impurity in the synthesis of zolpidem tartrate, a sedative-hypnotic drug, and is monitored in pharmacopeial standards for quality control .

Key structural features include:

- A p-tolyl group, which contributes to lipophilicity and electronic properties.

- A dimethylamide moiety, enhancing steric hindrance and influencing solubility.

Propiedades

IUPAC Name |

N,N-dimethyl-4-(4-methylphenyl)-4-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-10-4-6-11(7-5-10)12(15)8-9-13(16)14(2)3/h4-7H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCHIPYQVWBWPIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CCC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80432204 | |

| Record name | N,N-Dimethyl-4-oxo-4-(p-tolyl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402470-91-1 | |

| Record name | N,N,4-Trimethyl-γ-oxobenzenebutanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=402470-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethyl-3-(4-methylbenzoyl)propionamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0402470911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethyl-4-oxo-4-(p-tolyl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenebutanamide, N,N,4-trimethyl-γ-oxo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIMETHYL-3-(4-METHYLBENZOYL)PROPIONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8SGM8LKMI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Reaction Overview

The most well-documented synthesis of N,N-dimethyl-4-oxo-4-(p-tolyl)butanamide involves a one-pot MCR between substituted chalcones, malononitrile, and DMF. This method, reported by Wei et al. (2014), leverages DMF as both a solvent and a dimethylamine source, enabling high atom economy and operational simplicity.

General Reaction Scheme

The transformation proceeds via sequential nucleophilic additions and cyclization (Fig. 1):

-

Base-mediated cyanide transfer : Malononitrile acts as a cyanide donor, attacking the α,β-unsaturated ketone of the chalcone.

-

DMF incorporation : Hydrolysis of the nitrile intermediate generates an amide, with DMF providing the dimethylamino group.

-

Tautomerization : Final proton shifts yield the γ-ketoamide product.

Optimization of Reaction Conditions

Critical parameters were systematically evaluated to maximize yield (Table 1):

| Base | Equiv. | Time (h) | Yield (%) |

|---|---|---|---|

| KCO | 3.3 | 72 | 26 |

| NaOH | 3.3 | 48 | 92 |

| t-BuOK | 3.3 | 48 | 85 |

Table 1 : Base screening for the model reaction. NaOH provided optimal results due to its strong nucleophilicity and ability to deprotonate intermediates efficiently.

Solvent and Temperature

Substrate Scope and Functional Group Tolerance

The protocol accommodates diverse chalcone derivatives (Table 2). For this compound, the chalcone precursor 1h (4-methylchalcone) was reacted under standard conditions:

| Entry | Chalcone Substituent | Product | Yield (%) |

|---|---|---|---|

| 3h | 4-Methylphenyl | Target Compound | 92 |

Table 2 : Substrate scope highlighting the synthesis of the target compound. Electron-donating groups (e.g., -CH) enhance reactivity by stabilizing intermediates through resonance.

Mechanistic Insights

Proposed Mechanism

The reaction mechanism involves three key stages (Scheme 1):

-

Cyanide addition : Malononitrile deprotonates under basic conditions, generating a cyanide ion that attacks the chalcone’s β-carbon.

-

Keto-enol tautomerization : The intermediate undergoes rearrangement, forming a nitrile-substituted diketone.

-

DMF-mediated amidation : Nucleophilic attack by dimethylamine (from DMF hydrolysis) yields the final γ-ketoamide.

Role of Base

NaOH facilitates:

-

Deprotonation of malononitrile to generate cyanide ions.

-

Hydrolysis of the nitrile intermediate to the corresponding amide.

-

Neutralization of acidic byproducts, driving the reaction to completion.

Analytical Characterization

Spectroscopic Data

The target compound’s structure was confirmed via:

-

H NMR (500 MHz, CDCl) : δ 7.80 (d, J = 8.1 Hz, 2H, Ar-H), 7.28 (d, J = 8.1 Hz, 2H, Ar-H), 3.15 (s, 6H, N(CH)), 2.42 (s, 3H, Ar-CH).

Industrial and Pharmacological Relevance

This compound is a critical intermediate in synthesizing zolpidem, a non-benzodiazepine sedative. Its preparation via MCR minimizes waste and aligns with green chemistry principles .

Análisis De Reacciones Químicas

Types of Reactions

N,N-Dimethyl-4-oxo-4-(p-tolyl)butanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines are used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids

Reduction: Alcohols and amines

Substitution: Various derivatives depending on the nucleophile used

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Zolpidem Synthesis

One of the most notable applications of N,N-Dimethyl-4-oxo-4-(p-tolyl)butanamide is its role as an intermediate in the synthesis of Zolpidem, a medication primarily used for the short-term treatment of insomnia. The compound serves as a key reactant in the synthetic pathway, facilitating the formation of Zolpidem’s active structure. The efficiency of this synthesis pathway highlights the compound's significance in pharmaceutical development .

Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit antimicrobial activity. Studies have demonstrated that modifications to the compound can enhance its efficacy against various bacterial strains, making it a candidate for further exploration in antibiotic development .

Organic Synthesis

Reagent in Chemical Reactions

this compound is utilized as a reagent in several organic reactions, including acylation and condensation reactions. Its ability to act as a versatile building block allows chemists to create complex molecules efficiently. The compound's structural features contribute to its reactivity, making it valuable in synthetic organic chemistry .

Case Study: Synthesis of Complex Molecules

A study demonstrated the use of this compound in synthesizing complex heterocyclic compounds. By employing this compound as a starting material, researchers were able to produce novel structures with potential biological activity, showcasing its utility in expanding the chemical space for drug discovery .

Material Science

Polymer Chemistry

In material science, this compound has been investigated for its potential application in polymer chemistry. Its functional groups allow it to participate in polymerization reactions, leading to the formation of new polymeric materials with desirable properties such as thermal stability and mechanical strength. Research is ongoing to explore these properties further and their implications for various industrial applications .

Data Summary Table

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Intermediate for Zolpidem synthesis | Key reactant; enhances synthesis efficiency |

| Antimicrobial agent | Exhibits activity against certain bacteria | |

| Organic Synthesis | Reagent for acylation and condensation reactions | Versatile building block for complex molecules |

| Synthesis of heterocycles | Novel structures with potential biological activity | |

| Material Science | Polymerization reactions | Development of new polymeric materials |

Mecanismo De Acción

The mechanism of action of N,N-Dimethyl-4-oxo-4-(p-tolyl)butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Functional Group Modifications

Tolyloyl Propionic Acid (4-Oxo-4-(p-tolyl)butanoic Acid)

- CAS No.: 4619-20-9

- Structure : Replaces the dimethylamide group with a carboxylic acid (-COOH).

- Molecular Weight : 206.24 g/mol.

- Key Differences :

- Solubility : Higher polarity due to the carboxylic acid group, leading to increased aqueous solubility compared to the dimethylamide derivative.

- Reactivity : Susceptible to decarboxylation under acidic or thermal conditions, unlike the more stable amide .

- Application : Likely an intermediate in the synthesis of N,N-dimethyl-4-oxo-4-(p-tolyl)butanamide .

3-Bromo-N,N-dimethyl-4-oxo-4-(p-tolyl)butanamide

- CAS No.: 836627-56-6

- Structure : Bromine atom at the 3-position of the butanamide chain.

- Molecular Weight : ~297.03 g/mol.

- Toxicity: Brominated analogs may exhibit higher toxicity profiles, necessitating stringent control as impurities in pharmaceuticals .

Substituent Variations on the Amide Nitrogen

3-Oxo-N-(p-tolyl)butanamide

- CAS No.: 2415-85-2

- Structure : 3-oxo group instead of 4-oxo; primary amide (-NH₂) instead of dimethylamide.

- Molecular Weight : 191.23 g/mol.

- Key Differences :

2-Oxo-N-phenethyl-4-(p-tolyl)butanamide

- Structure : Phenethyl group (-CH₂CH₂Ph) on the amide nitrogen.

- Pharmacological Relevance: Such substitutions are explored in structure-activity relationship (SAR) studies for optimizing drug candidates .

Electronic and Steric Effects of the p-Tolyl Group

- Evidence from SAR Studies : Replacement of the p-tolyl methyl group with bulkier substituents (e.g., 4-chloro, 4-bromo) in pyrazole-based inhibitors led to reduced TNF-α inhibitory activity , highlighting the critical role of the methyl group’s electronic and steric properties .

- Comparative Data :

| Compound | Substituent on p-Tolyl | Bioactivity (TNF-α Inhibition) |

|---|---|---|

| This compound | -CH₃ | Not directly tested |

| Analog with 4-Cl | -Cl | Decreased activity |

| Analog with 4-CF₃ | -CF₃ | Decreased activity |

Actividad Biológica

N,N-Dimethyl-4-oxo-4-(p-tolyl)butanamide, also known as N,N-Dimethyl-3-(4-methylbenzoyl)propionamide, has garnered attention in recent research due to its potential biological activities, particularly in antimicrobial and antioxidant domains. This article explores the compound's synthesis, characterization, and biological evaluation based on diverse scientific literature.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 219.28 g/mol. The compound features a dimethylamino group, a ketone functional group, and a p-tolyl group, which contribute to its unique chemical properties. The structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 219.28 g/mol |

| CAS Number | 402470-91-1 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including acylation processes that utilize p-tolyl derivatives. The synthetic pathway often includes the formation of intermediates that are subsequently transformed into the target compound through various chemical reactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been tested against various bacterial and fungal strains, showing promising results:

- Antibacterial Activity : The compound exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria.

- Antifungal Activity : It also demonstrated antifungal properties, making it a candidate for further development in treating infections caused by resistant strains.

The results from these studies are summarized in Table 1:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Antioxidant Activity

The antioxidant activity of this compound was evaluated using several assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and ferric reducing power tests. The compound showed moderate antioxidant activity with DPPH inhibition rates indicating its potential to scavenge free radicals.

Table 2 summarizes the antioxidant activity results:

| Assay Type | Inhibition Rate (%) |

|---|---|

| DPPH | 45.5 ± 3.2 |

| ABTS | 38.0 ± 2.5 |

| Ferric Reducing Power | 50.0 ± 4.0 |

Case Studies and Research Findings

- Study on Antimicrobial Effects : A study published in MDPI evaluated the antimicrobial efficacy of various derivatives of this compound, revealing that modifications to the p-tolyl group can enhance its activity against specific pathogens .

- Toxicity Assessments : Toxicity studies conducted using Daphnia magna revealed that while some derivatives exhibited moderate toxicity, others showed promising safety profiles at lower concentrations .

- PASS Prediction Analysis : Predictive models such as the Prediction of Activity Spectra for Substances (PASS) indicated that this compound has a high probability of exhibiting anti-infective properties, suggesting its potential as a therapeutic agent .

Q & A

Basic: What synthetic methodologies are commonly employed for N,N-Dimethyl-4-oxo-4-(p-tolyl)butanamide, and how can reaction conditions be optimized?

Answer:

The compound is typically synthesized via acylation or condensation reactions. For example, acetylation of 4-oxo-4-(p-tolyl)butanoic acid with dimethylamine derivatives under anhydrous conditions (e.g., using DCC/DMAP as coupling agents) yields the target amide. Optimization involves adjusting solvent polarity (e.g., dichloromethane vs. THF), temperature (0–25°C), and stoichiometric ratios (1:1.2 molar ratio of acid to amine) to maximize yield (>75%) and minimize side products like unreacted acid or over-acylated derivatives. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical .

Basic: How are spectroscopic techniques (NMR, IR, MS) utilized to confirm the structural identity of this compound?

Answer:

- H NMR : Key signals include the dimethylamide protons (singlet at δ 2.8–3.1 ppm) and aromatic protons from the p-tolyl group (δ 7.2–7.4 ppm). The absence of broad peaks confirms complete acylation.

- IR : Strong carbonyl stretches at ~1650 cm (amide C=O) and ~1700 cm (ketone C=O) validate the functional groups.

- Mass Spectrometry : The exact mass (219.1259 g/mol, CHNO) is confirmed via high-resolution MS (HRMS), with fragmentation patterns showing loss of the dimethylamide group (m/z 161) .

Advanced: How can density functional theory (DFT) predict the electronic properties and regioselective reactivity of this compound?

Answer:

DFT calculations (e.g., B3LYP/6-311+G(d,p)) model the compound’s frontier molecular orbitals (HOMO-LUMO gap), charge distribution, and electrostatic potential surfaces. These predict nucleophilic attack sites (e.g., carbonyl carbons) and stability under varying pH. For example, the ketone oxygen exhibits higher electron density, making it prone to nucleophilic addition. Validation involves comparing computed IR/Raman spectra with experimental data to resolve discrepancies in tautomeric equilibria .

Advanced: What strategies address contradictions in crystallographic data during structural determination of this compound?

Answer:

Discrepancies in unit cell parameters or hydrogen bonding may arise from twinning or disordered solvent. Use SHELXL for refinement, applying restraints (e.g., DFIX for bond lengths) and testing multiple space groups (e.g., P vs. P). Validate with R (<5%) and goodness-of-fit (GOF ~1.0). For ambiguous electron density, omit solvent regions and re-refine. Cross-check with PLATON’s ADDSYM to detect missed symmetry .

Advanced: How do hydrogen bonding networks influence the crystal packing and thermodynamic stability of this compound?

Answer:

Graph-set analysis (via Mercury or CrystalExplorer) identifies motifs like chains formed between amide C=O and N–H groups. These interactions stabilize the lattice, increasing melting points (>150°C). Thermal gravimetric analysis (TGA) correlates hydrogen bond density with decomposition onset. Disruption via polar solvents (e.g., DMSO) reduces crystallinity, as shown in PXRD patterns .

Analytical: What chromatographic methods are validated for detecting this compound as a pharmaceutical impurity?

Answer:

Reverse-phase HPLC (C18 column, 250 × 4.6 mm, 5 µm) with UV detection (254 nm) is standard. Mobile phase: acetonitrile/0.1% formic acid (60:40), flow rate 1.0 mL/min. Retention time ~8.2 min. LC-MS/MS (ESI+) quantifies trace impurities (<0.1% w/w) using transitions m/z 219 → 161 (CE 20 eV). Method validation follows ICH Q2(R1) guidelines for linearity (R >0.995) and precision (%RSD <2) .

Biological: What in vitro assays evaluate the anticancer potential of this compound derivatives?

Answer:

Derivatives are screened against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays (IC determination). Structure-activity relationships (SAR) are established by modifying the p-tolyl group (e.g., halogenation) and comparing inhibition of tubulin polymerization (via fluorescence polarization). Apoptosis is confirmed via flow cytometry (Annexin V/PI staining) and caspase-3 activation assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.